molecular formula C18H18N2O3 B2846478 1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 1147228-76-9

1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole

Cat. No.: B2846478
CAS No.: 1147228-76-9
M. Wt: 310.353
InChI Key: TWSVRRPQHVBHPL-UHFFFAOYSA-N
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Description

1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a complex organic compound characterized by its unique structure, which includes a dioxolane ring, a phenoxymethyl group, and a benzo[d]imidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The dioxolane ring is then introduced through a subsequent reaction involving 1,3-dioxolane derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring or the phenoxymethyl group, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, OsO₄, CrO₃, I₂, Br₂, Cl₂

  • Reduction: LiAlH₄, NaBH₄, H₂/Ni, Zn/HCl

  • Substitution: Various nucleophiles and electrophiles, depending on the specific reaction

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

  • Substitution Products: Substituted derivatives with different functional groups attached to the dioxolane ring or phenoxymethyl group.

Scientific Research Applications

1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

  • Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient (API) in drug formulations.

  • Industry: The compound's unique properties make it suitable for use in advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 1-(1,3-dioxolan-2-yl)-2-propylbenzo[d]imidazole

  • 2-(phenoxymethyl)-1H-benzo[d]imidazole

  • 1-(1,3-dioxolan-2-yl)methylbenzo[d]imidazole

Uniqueness: 1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its similar counterparts.

Properties

IUPAC Name

1-(1,3-dioxolan-2-ylmethyl)-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-6-14(7-3-1)23-13-17-19-15-8-4-5-9-16(15)20(17)12-18-21-10-11-22-18/h1-9,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSVRRPQHVBHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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